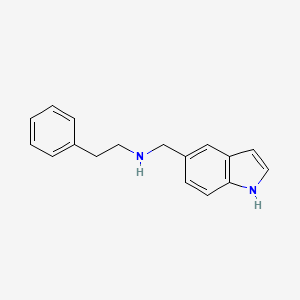

N-(1H-indol-5-ylmethyl)-2-phenylethanamine

Description

Contextualization within Indole-Containing Bioactive Compounds

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic drugs. researchgate.net This prominence is due to the indole nucleus's ability to mimic the structure of peptides and to engage in various types of interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. researchgate.netchula.ac.th

Indole derivatives exhibit a remarkably broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. chula.ac.th The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of biological outcomes. For instance, indole-3-acetic acid is a key plant hormone, while serotonin (B10506) (5-hydroxytryptamine), a crucial neurotransmitter, is also an indole derivative. researchgate.net The therapeutic landscape is populated with indole-containing drugs, such as the anti-inflammatory indomethacin, the antimigraine agent sumatriptan, and the antihypertensive pindolol. researchgate.net

The following table provides a glimpse into the diverse biological activities of various indole derivatives, underscoring the chemical tractability and therapeutic potential of this scaffold.

| Compound Name | Substitution Pattern | Reported Biological Activity |

| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Anti-inflammatory (COX inhibitor) |

| Sumatriptan | 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methanesulfonamide | Antimigraine (5-HT1B/1D receptor agonist) |

| Pindolol | 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol | Antihypertensive (beta-blocker) |

| Melatonin | N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | Hormone (regulates sleep-wake cycle) |

Rationale for Research on N-(1H-indol-5-ylmethyl)-2-phenylethanamine and Related Scaffolds

The rationale for investigating this compound stems from the principle of molecular hybridization, a drug design strategy that combines two or more pharmacophores to create a new molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. In this case, the indole-5-ylmethyl moiety is tethered to a 2-phenylethanamine core.

The 2-phenylethanamine scaffold is the backbone for a wide range of endogenous neurotransmitters, including dopamine (B1211576) and norepinephrine, as well as a vast number of synthetic psychoactive substances and pharmaceuticals. biomolther.org The substitution on the nitrogen atom of the phenylethylamine side chain is a critical determinant of its pharmacological properties. For example, N-alkylation can significantly influence a compound's affinity and selectivity for various receptors, such as dopamine and serotonin receptors. nih.gov The introduction of a benzyl (B1604629) group or a substituted benzyl group on the nitrogen of a phenethylamine (B48288) can dramatically increase its affinity for the serotonin 5-HT2A receptor. nih.govnih.gov

The combination of an indolylalkylamine structure with a phenethylamine framework is a known strategy for targeting serotonin receptors. For example, certain trans-2-(indol-3-yl)cyclopropylamine derivatives, which can be seen as rigid analogs of tryptamine (B22526) (an indolylethylamine), have shown high affinity for the 5-HT2C receptor. nih.gov

Therefore, the investigation of this compound is a logical step in the exploration of novel chemical space. The hypothesis is that the indole-5-ylmethyl group, acting as a unique N-substituent on the phenylethanamine core, could confer novel pharmacological properties, potentially leading to compounds with interesting activities at monoamine receptors or other biological targets. The following table illustrates the impact of N-substitution on the biological activity of phenylethylamine derivatives, providing a basis for the rationale to explore the indol-5-ylmethyl substituent.

| Parent Compound | N-Substituent | Resulting Compound Class/Example | Notable Biological Activity |

| 2-Phenylethanamine | Methyl | Amphetamine | CNS Stimulant, Dopamine/Norepinephrine Releasing Agent |

| 2,5-dimethoxy-4-iodophenethylamine | 2-methoxybenzyl | 25I-NBOMe | Potent 5-HT2A Receptor Agonist |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Ethyl | N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | High selectivity for D2 dopamine receptors |

| Dopamine | Hexyl | N-hexyl-dopamine | Increased dopamine transporter binding affinity |

By systematically studying compounds like this compound, researchers can elucidate the structure-activity relationships of this novel scaffold and potentially identify new lead compounds for drug discovery programs targeting a range of therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-5-ylmethyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-17-16(12-15)9-11-19-17/h1-7,9,11-12,18-19H,8,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQDKKONVTKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Indol 5 Ylmethyl 2 Phenylethanamine and Its Analogs

Strategies for Indole-Amine Linkage

The construction of the indole-amine linkage is a pivotal step in the synthesis of the target compound and its derivatives. Various chemical transformations have been developed to achieve this, with each method providing a different level of control and efficiency.

Aromatic Aminomethylation Approaches Utilizing Methylene (B1212753) Sources

Aromatic aminomethylation provides a direct route to introduce an aminomethyl group onto the indole (B1671886) ring. One innovative approach involves an ultrasound-promoted N-aminomethylation of indoles in a basic medium, utilizing sodium hydride and dichloromethane (B109758) (DCM) as a C1 donor source. researchgate.netresearchgate.net This method has demonstrated good to excellent yields for a variety of multifunctional indole derivatives. researchgate.netresearchgate.net The Mannich and Mannich-type Friedel–Crafts reactions are also commonly employed for the aminomethylation of indoles, often using imines, N,O-acetals, or N,N-aminals in the presence of a Lewis acid. researchgate.net However, these reactions often exhibit regioselectivity towards the N-1 position of the indole ring. researchgate.net

For C5-aminomethylation, which is required for the synthesis of the target compound, alternative strategies are necessary. Functionalization of indoles with 1,3,5-triazinanes can lead to C-3 amino-methylated indoles in the absence of a Lewis acid. acs.org While not directly applicable to C5-functionalization, this highlights the potential for tailored aminomethylation strategies.

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgfrontiersin.org This two-step, often one-pot, process involves the initial formation of an imine or enamine from the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by the reduction of this intermediate to the corresponding amine. organic-chemistry.orgfrontiersin.org

This protocol is highly relevant for the synthesis of N-(1H-indol-5-ylmethyl)-2-phenylethanamine, where indole-5-carboxaldehyde (B21537) can be reacted with 2-phenylethanamine, followed by reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.orgfrontiersin.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. frontiersin.org For instance, NaBH(OAc)₃ is known to be a mild reagent that selectively reduces imines in the presence of other reducible functional groups. frontiersin.org

An efficient combination of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and NaBH₄ has been developed for the direct reductive amination of aldehydes, tolerating a wide range of functional groups. researchgate.net This methodology has been successfully applied to the tandem amination-amidation of 3-formyl-indole-2-carboxylic acids. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govresearchgate.netnih.govnih.gov Several MCRs have been developed for the synthesis of functionalized indole derivatives. nih.govresearchgate.netnih.govnih.gov

For instance, a modular assembly of tetrahydrocarbolines, a class of indole alkaloids, has been achieved through a multicomponent reaction of 2-substituted or 3-substituted indoles, formaldehyde, and amino hydrochlorides. researchgate.net This protocol allows for the rapid construction of complex indole-containing scaffolds. While not a direct synthesis of the target compound, this demonstrates the power of MCRs in generating diverse indole-amine derivatives. Another example is the one-pot, three-component reaction of N-methyl indole, aromatic aldehydes, and Meldrum's acid to synthesize indole-3-propanamide derivatives. nih.gov

Synthesis of Indole-Phenylethylamine Derivatives

The synthesis of the specific target compound, this compound, and its analogs primarily relies on the strategic combination of precursor synthesis and subsequent coupling reactions, with reductive amination being a key transformation.

Precursor Synthesis and Functionalization

The primary precursors for the synthesis of this compound are indole-5-carboxaldehyde and 2-phenylethanamine.

Indole-5-carboxaldehyde can be synthesized through various methods, with the Vilsmeier-Haack reaction being a common approach. This reaction involves the formylation of indole using a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

2-Phenylethanamine is a commercially available starting material.

For the synthesis of analogs, functionalized derivatives of both precursors can be utilized. For example, substituted indoles can be used as starting materials for the synthesis of substituted indole-5-carboxaldehydes. Similarly, a wide variety of substituted phenylethylamines are commercially available or can be synthesized through established methods.

An alternative precursor for the indole moiety is a 5-(halomethyl)indole derivative, such as 5-(chloromethyl)-1H-indole. This can be prepared from the corresponding indole-5-methanol, which in turn can be obtained by the reduction of indole-5-carboxaldehyde. The 5-(halomethyl)indole can then be reacted with 2-phenylethanamine in an N-alkylation reaction.

Reaction Conditions and Optimization

The reductive amination of indole-5-carboxaldehyde with 2-phenylethanamine is a critical step that requires careful optimization of reaction conditions to achieve high yields and purity. Key parameters to consider include the choice of reducing agent, solvent, temperature, and catalyst.

Table 1: Optimization of Reductive Amination Conditions for Aldehydes

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Mn1 (3) | Methanol (B129727) | 100 | 24 | - |

| 2 | Mn1 (5) | Methanol | 100 | 24 | 83 |

| 3 | Mn1 (5) | Toluene | 100 | 24 | 71 |

| 4 | Mn2 (3) | Methanol | 100 | 24 | >99 |

Data adapted from a study on the reductive amination of aldehydes. researchgate.net Mn1 and Mn2 represent different manganese-based catalysts.

The choice of solvent can significantly impact the reaction outcome. For instance, in the optimization of a manganese-catalyzed reductive amination, methanol was found to be a superior solvent compared to toluene. researchgate.net Increasing the catalyst loading from 3 mol% to 5 mol% also led to a significant improvement in the yield. researchgate.net

The use of a Lewis acid catalyst, such as B(C₆F₅)₃, in combination with a hydride source like NaBH₄, has been shown to be highly effective for reductive aminations, proceeding with as little as 1-2 mol% of the catalyst. researchgate.net This system tolerates a wide array of functional groups. researchgate.net

Table 2: B(C₆F₅)₃-Catalyzed Reductive Amination of Various Aldehydes

| Entry | Aldehyde | Amine | Catalyst (mol%) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | Aniline | 2 | 94 |

| 2 | 4-Chlorobenzaldehyde | 4-Fluoroaniline | 1 | 96 |

| 3 | 2-Naphthaldehyde | 4-Methoxyaniline | 1 | 95 |

| 4 | Furfural | Aniline | 1 | 92 |

Data adapted from a study on B(C₆F₅)₃-catalyzed reductive amination. researchgate.net

These examples demonstrate that the reaction conditions for the reductive amination step can be finely tuned to achieve optimal results for the synthesis of this compound and its derivatives.

Derivatization and Analog Generation

The generation of analogs for a parent compound like this compound is a cornerstone of medicinal chemistry, primarily aimed at exploring and refining the structure-activity relationship (SAR). nih.gov By systematically modifying different parts of the molecular scaffold, researchers can identify key structural features responsible for its biological interactions and optimize properties. The core structure of this compound offers several key regions for chemical modification: the indole nucleus, the amine linker, and the terminal phenyl group.

Strategic derivatization focuses on altering parameters such as steric bulk, lipophilicity, hydrogen bonding capacity, and electronic properties to enhance target affinity and selectivity. mdpi.com Synthetic efforts are often guided by the known biological importance of both indole and phenethylamine (B48288) pharmacophores. nih.govnih.gov

Modification of the Indole Nucleus

The indole ring is a frequent target for derivatization due to its versatile chemistry. Modifications can be introduced at the N-1 position of the pyrrole (B145914) ring or on the benzene (B151609) portion of the bicyclic system.

C-5 and C-6 Position Substitution: Analogs bearing substituents on the benzene ring of the indole are of significant interest. The introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups such as halogens (-Cl, -Br) at the 5-position has been a common strategy in the development of tryptamine (B22526) derivatives to modulate receptor affinity. nih.govresearchgate.net The synthesis of such analogs often begins with a correspondingly substituted indole precursor, for example, using a 5-methoxy- or 5-bromo-indole starting material in a multi-step synthesis. beilstein-journals.orgresearchgate.net

C-2 Position Functionalization: While the parent compound is unsubstituted at the C-2 position, this site is a viable point for modification. Regioselective lithiation of N-protected indoles, such as 1-alkoxyindoles, allows for the introduction of a variety of electrophiles at the C-2 position, enabling the synthesis of 2-substituted indole derivatives that can serve as precursors for more complex analogs. researchgate.net

Modification of the Amine Linker

The secondary amine connecting the indol-5-ylmethyl and phenylethyl fragments is a critical site for derivatization, allowing for significant changes in the molecule's chemical nature.

N-Acylation and Sulfonylation: The secondary amine can be converted to various amides and sulfonamides. A representative synthetic strategy involves the reaction of a precursor amine with an acyl chloride or sulfonyl chloride. For example, a common synthetic route involves preparing an intermediate like 2-chloro-N-(1H-indol-5-yl)acetamide from 1H-indol-5-amine and 2-chloroacetyl chloride. iosrjournals.org This activated intermediate can then react with another amine to form a more complex derivative. iosrjournals.org This same principle can be applied to this compound to generate a library of N-acyl analogs.

N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can provide insight into the steric tolerance around the amine. Reductive amination is a common method for achieving this, where an aldehyde or ketone reacts with the secondary amine in the presence of a reducing agent.

The table below summarizes common derivatization strategies for the indole and amine moieties.

| Modification Site | Type of Derivatization | Example Substituent/Functional Group | General Synthetic Precursor | Reference |

|---|---|---|---|---|

| Indole N-1 | Alkylation | Methyl (-CH₃) | 1H-indole derivative | rsc.org |

| Indole C-5 | Substitution | Methoxy (-OCH₃), Chloro (-Cl), Bromo (-Br) | 5-Substituted indole | nih.govresearchgate.net |

| Indole C-2 | Functionalization | Carbonyl, Alkyl | N-protected indole via lithiation | researchgate.net |

| Amine Linker (N-H) | Acylation | Acetyl (-COCH₃), Benzothiazolyl-methyl-acetamido | Parent secondary amine | iosrjournals.org |

| Amine Linker (N-H) | Alkylation | Methyl (-CH₃), Ethyl (-C₂H₅) | Parent secondary amine | researchgate.net |

Modification of the Phenylethyl Moiety

The phenylethyl portion of the molecule is another key area for analog generation, drawing from the extensive research on phenethylamine derivatives. nih.govnih.gov

Phenyl Ring Substitution: The aromatic ring of the phenylethyl group can be substituted at the ortho, meta, or para positions. The introduction of substituents such as hydroxyl (-OH), methoxy (-OCH₃), or halogens can significantly alter the compound's electronic distribution and ability to form specific interactions with biological targets. researchgate.net Structure-activity relationship studies of constrained phenethylamines have highlighted the importance of substituent placement, particularly at the 2- and 5-positions of the phenyl ring, for modulating receptor subtype selectivity. nih.gov The synthesis of these analogs typically starts from a substituted phenethylamine or phenylacetic acid derivative.

The table below details research findings on the generation of analogs through various derivatization strategies.

| Analog Type | Modification Strategy | Key Research Finding | Starting Material Example | Reference |

|---|---|---|---|---|

| N-Acyl Indole-5-yl Acetamides | Reaction of an N-substituted chloroacetamide with various amines. | A versatile method for creating a library of complex amides by linking an indole-5-yl core to diverse chemical moieties, such as substituted benzothiazoles. iosrjournals.org | 2-chloro-N-(1H-indol-5-yl)acetamide | iosrjournals.org |

| N-Methyl Indole Derivatives | N-alkylation of the indole ring or the amine side chain. | N-methylation is a fundamental modification used to probe the necessity of N-H hydrogen bond donation and to alter basicity and lipophilicity. rsc.orgresearchgate.net | N-((1H-indol-3-yl)methyl)amine derivative | rsc.org |

| Ring-Substituted Indoles | Utilizing substituted indoles as starting materials in a multi-step synthesis. | The presence of electron-donating or electron-withdrawing groups on the indole's benzene ring significantly influences biological affinity in related tryptamines. nih.govresearchgate.net | 5-Methoxyindole or 5-Chloroindole | nih.govresearchgate.net |

| Constrained Phenylethylamines | Cyclization of the ethylamine (B1201723) side chain. | Constraining the conformation of the phenethylamine portion provides critical information about the bioactive conformation required for receptor interaction. nih.gov | Substituted phenethylamine | nih.gov |

| Disubstituted 1-(indolin-5-yl)methanamines | Synthesis from (2,3-dihydro-1H-indol-5-ylmethyl)amine. | The saturated indoline (B122111) core provides a different structural template, and its primary amine is a convenient intermediate for creating a variety of disubstituted analogs. mdpi.com | (2,3-dihydro-1H-indol-5-ylmethyl)amine | mdpi.com |

Metabolic Pathways and Biotransformation of N 1h Indol 5 Ylmethyl 2 Phenylethanamine

In Vitro Metabolic Profiling

In vitro studies using systems such as human liver microsomes are crucial for identifying the primary metabolic pathways and the enzymes involved in the biotransformation of a compound. nih.govmdpi.com

The metabolism of N-(1H-indol-5-ylmethyl)-2-phenylethanamine is likely initiated by Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Subsequently, the metabolites may undergo Phase II conjugation reactions facilitated by enzymes like sulfotransferases (SULTs). xenotech.comnih.gov

Cytochrome P450 (CYP) System:

The CYP enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast number of xenobiotics. mdpi.com For a molecule like this compound, several CYP isoforms are expected to be involved.

Hydroxylation: The indole (B1671886) ring is susceptible to hydroxylation at various positions, with the 6-position being a common site for indole derivatives. nih.govresearchgate.net The phenethylamine (B48288) part of the molecule can also undergo aromatic hydroxylation.

N-Dealkylation: The bond between the nitrogen atom and the indol-5-ylmethyl group can be cleaved, leading to the formation of 2-phenylethanamine and an indole-5-carboxaldehyde (B21537) intermediate.

Oxidative Deamination: The primary amine of the phenethylamine moiety can be a substrate for Monoamine Oxidase (MAO), a key enzyme in the metabolism of many neurotransmitters and xenobiotics. nih.gov This would lead to the formation of an aldehyde, which is then further oxidized to a carboxylic acid. wikipedia.org

Specific CYP isozymes that are frequently implicated in the metabolism of indolealkylamines and phenethylamines include CYP2D6, CYP3A4, CYP1A2, CYP2C19, and CYP2A6. nih.govresearchgate.netnih.gov

Sulfotransferases (SULTs):

Following Phase I oxidation, particularly hydroxylation, the resulting metabolites can undergo conjugation with a sulfate group, a reaction catalyzed by sulfotransferases. nih.govyoutube.com This process increases the water solubility of the metabolites, facilitating their excretion. xenotech.com Phenolic hydroxyl groups are common substrates for SULTs.

Based on the enzymatic systems described above, a range of potential metabolites can be predicted for this compound. The identification of these metabolites would typically be carried out using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Metabolite | Proposed Pathway | Enzyme System |

|---|---|---|

| 6-Hydroxy-N-(1H-indol-5-ylmethyl)-2-phenylethanamine | Indole ring hydroxylation | Cytochrome P450 |

| 4-Hydroxy-N-(1H-indol-5-ylmethyl)-2-phenylethanamine | Phenyl ring hydroxylation | Cytochrome P450 |

| 2-Phenylethanamine | N-Dealkylation | Cytochrome P450 |

| Indole-5-carboxaldehyde | N-Dealkylation | Cytochrome P450 |

| Phenylacetic acid | Oxidative Deamination | MAO, Aldehyde Dehydrogenase |

In Vivo Metabolic Studies

In vivo studies in animal models are essential to confirm the metabolic pathways proposed from in vitro data and to understand the disposition of the compound in a whole organism. mdpi.com

The primary metabolic pathways for this compound in vivo are expected to mirror those observed in vitro. The major routes of biotransformation would likely involve a combination of oxidation and conjugation.

Key Proposed Pathways:

Hydroxylation of the Indole Ring: The indole nucleus is a common target for CYP-mediated oxidation. nih.govresearchgate.net Hydroxylation can occur at several positions, leading to more polar metabolites.

Hydroxylation of the Phenyl Ring: The phenethylamine portion of the molecule is also susceptible to aromatic hydroxylation.

N-Dealkylation: Cleavage of the N-alkyl bond would result in the formation of two separate molecules, each of which would then be further metabolized.

Oxidative Deamination: The primary amine of the phenethylamine moiety is a likely substrate for MAO, leading to the formation of phenylacetic acid. wikipedia.org

Conjugation: The hydroxylated metabolites are expected to undergo conjugation with glucuronic acid or sulfate to facilitate their elimination from the body.

The metabolism of xenobiotics can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. mdpi.comdocumentsdelivered.com For phenethylamine and related compounds, species-specific differences in metabolism have been documented. mdpi.com

For instance, the specific CYP450 isoforms responsible for the metabolism of a compound can differ between rats, dogs, and humans. mdpi.com This can lead to variations in the types and amounts of metabolites produced. Therefore, when extrapolating metabolic data from animal models to humans, it is crucial to consider these potential interspecies differences.

Table 2: Potential for Species Differences in the Metabolism of this compound

| Metabolic Pathway | Potential for Species Variation | Rationale |

|---|---|---|

| Indole Hydroxylation | Moderate | Differences in the expression of CYP2A6 and CYP2C19. |

| Phenyl Hydroxylation | Moderate to High | Significant species differences in CYP2D6 activity. |

| N-Dealkylation | Moderate | Varies with the expression of CYP3A subfamily enzymes. |

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are regression or classification models that relate the chemical structure of a compound to its biological activity or physicochemical properties. The development of a QSAR model requires a dataset of structurally related compounds with measured activity, which does not appear to exist for a series including N-(1H-indol-5-ylmethyl)-2-phenylethanamine. Consequently, no QSAR/QSPR models specific to this compound or its close analogs have been reported.

Descriptor Selection and Model Development

The development of robust predictive models for the biological activity of compounds like this compound hinges on the careful selection of molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process, aiming to correlate the structural or physicochemical properties of a molecule with its biological activity. nih.govresearchgate.net

The initial step in QSAR model development involves the calculation of a wide array of molecular descriptors for a series of related compounds. These descriptors can be categorized into several classes:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are 2D descriptors that quantify molecular shape, size, and branching.

Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of atoms in the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential. ijpsi.org

Once a pool of descriptors is generated, various statistical methods are employed to select the most relevant ones and to build the predictive model. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are commonly used. nih.gov For indole (B1671886) derivatives, it has been shown that a combination of steric, electrostatic, and hydrophobic fields in Comparative Molecular Similarity Indices Analysis (CoMSIA) can yield statistically significant QSAR models. nih.gov

The quality and predictive power of the developed QSAR model are assessed through rigorous internal and external validation techniques. A reliable QSAR model should not only fit the training set of data well but also accurately predict the activity of compounds not used in the model's construction. nih.gov

Illustrative Data Table of Molecular Descriptors for a Set of Indole Derivatives:

| Descriptor Type | Descriptor Name | Compound A | Compound B | Compound C |

| Constitutional | Molecular Weight | 250.34 | 264.37 | 278.40 |

| Topological | Wiener Index | 1250 | 1380 | 1490 |

| Geometrical | Molecular Surface Area | 320.5 Ų | 340.8 Ų | 360.2 Ų |

| Quantum-Chemical | HOMO Energy | -5.8 eV | -5.9 eV | -5.7 eV |

| Quantum-Chemical | LUMO Energy | -1.2 eV | -1.1 eV | -1.3 eV |

Note: The data in this table is illustrative for a generic set of indole derivatives and does not represent specific values for this compound.

Prediction of Biological Activities

QSAR models, once validated, can be used to predict the biological activities of new or untested compounds like this compound. This predictive capability is invaluable in drug discovery, as it allows for the virtual screening of large compound libraries to identify promising candidates for further investigation. nih.gov

For instance, QSAR studies on indole derivatives have been successful in predicting their inhibitory activity against various enzymes, such as isoprenylcysteine carboxyl methyltransferase (Icmt), which is a target in cancer therapy. ijpsi.org These models can elucidate the structural features that are crucial for a compound's activity.

The biological activity of this compound and its analogs is often evaluated in the context of their interaction with serotonin (B10506) receptors, given the structural similarity of the indole and phenylethylamine moieties to the neurotransmitter serotonin. mdpi.com Computational models can predict the binding affinity of these compounds to different serotonin receptor subtypes.

Illustrative Predicted Activities for a Set of Indole Derivatives against a Hypothetical Target:

| Compound | Predicted pIC50 | Experimental pIC50 | Residual |

| Compound X | 6.5 | 6.7 | -0.2 |

| Compound Y | 7.2 | 7.1 | 0.1 |

| Compound Z | 5.8 | 5.9 | -0.1 |

Note: The data in this table is for illustrative purposes and does not represent actual predicted or experimental values for this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of this compound at the atomic and subatomic levels. These calculations are fundamental to many of the descriptors used in QSAR and offer insights into the molecule's reactivity and potential interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. niscpr.res.in DFT studies on indole derivatives have been instrumental in determining their optimized geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations can provide a wealth of information about the molecule, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure. nih.gov

DFT methods are also employed to calculate various electronic properties that are key to understanding a molecule's reactivity and spectroscopic behavior.

Energy Minimization and Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. Therefore, understanding its conformational landscape is essential for predicting its biological activity. Energy minimization and conformational analysis are computational techniques used to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies.

These studies often involve systematic rotations around key bonds and subsequent energy calculations to map the potential energy surface of the molecule. The resulting low-energy conformers are then considered the most likely to be biologically active. For molecules with phenylethylamine moieties, conformational analysis can reveal whether an extended or folded conformation is more stable, which has implications for receptor binding. researchgate.net

Electronic Properties and Reactivity Prediction

DFT calculations are particularly useful for determining the electronic properties of this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. These frontier orbitals also provide information about the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the nucleophilic and electrophilic sites within the molecule, which is crucial for predicting how it will interact with biological targets. niscpr.res.in

Illustrative Electronic Properties of the Indole Ring Calculated by DFT:

| Property | Value |

| HOMO Energy | -5.9 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 4.8 eV |

| Dipole Moment | 2.1 D |

Note: These are typical values for an indole moiety and are for illustrative purposes. The actual values for this compound will depend on the full molecular structure and the computational method used.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify potential new drug candidates from large chemical libraries. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups) that are necessary for a molecule to bind to a specific biological target. nih.govmdpi.com For this compound, pharmacophore models could be developed for its potential targets, such as serotonin receptors. nih.gov These models are typically generated based on the structures of known active ligands or the structure of the target's binding site. mdpi.com

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govenamine.net This allows for the rapid identification of molecules that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery process. researchgate.net

Analytical Methodologies for N 1h Indol 5 Ylmethyl 2 Phenylethanamine and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. The choice of a specific chromatographic method depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including indole (B1671886) derivatives and phenethylamines. nih.govnih.gov Reversed-phase HPLC, often coupled with ion suppression, is a common approach for separating such compounds. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Method development for N-(1H-indol-5-ylmethyl)-2-phenylethanamine would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the pH of the mobile phase to control the ionization state of the amine and indole nitrogen, and the selection of an appropriate detector. nih.gov Ultraviolet (UV) detection is often suitable for compounds containing chromophores like the indole ring, with detection wavelengths typically set around 215-280 nm. nih.govcetjournal.it For higher sensitivity and selectivity, mass spectrometry (MS) detection can be employed. mdpi.comnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Indole and Phenethylamine (B48288) Compounds

| Parameter | Value | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | cetjournal.it |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | mdpi.com |

| Flow Rate | 1.0 mL/min | N/A |

| Detection | UV at 280 nm | cetjournal.it |

| Injection Volume | 20 µL | N/A |

Note: The parameters in this table are examples based on methods for structurally similar compounds and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents for amines include acylating agents (e.g., N-trifluoroacetyl-L-prolyl chloride) or silylating agents. oup.com

The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). oup.com GC-MS provides high sensitivity and structural information, aiding in the identification of the parent compound and its metabolites. bohrium.comresearchgate.net

Table 2: Potential GC Parameters for Derivatized this compound

| Parameter | Value | Reference |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | N/A |

| Carrier Gas | Helium | N/A |

| Injector Temperature | 250 °C | N/A |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | N/A |

| Detector | Mass Spectrometer (MS) | bohrium.comresearchgate.net |

Note: These parameters are hypothetical and would need to be established following a validated derivatization and analytical method for this compound.

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a broad term that encompasses HPLC. Modern advancements in LC technology, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. mdpi.com These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. The principles of separation and detection in UHPLC are the same as in HPLC, but the enhanced performance can be particularly advantageous for resolving complex mixtures of metabolites. mdpi.com

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. While not the primary technique for a molecule like this compound, which is predominantly analyzed by reversed-phase LC, IC could potentially be used for the analysis of certain charged metabolites or in specific matrices where selective ion-exchange interactions are beneficial. A study on the toxicological analysis of phenylethylamines utilized reversed-phase ion-pair partition chromatography, which shares principles with ion chromatography. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique is particularly well-suited for the analysis of charged molecules, such as the protonated form of this compound. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. nih.gov

For the analysis of indole alkaloids, which are structurally related to the target compound, CZE has been successfully applied. nih.gov The separation is influenced by factors such as the pH of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov The use of additives to the background electrolyte, such as cyclodextrins, can improve the separation of closely related compounds. mdpi.com

Table 3: Exemplary Capillary Electrophoresis Conditions for Indole Alkaloid Analysis

| Parameter | Value | Reference |

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) | nih.gov |

| Background Electrolyte | 80 mM Sodium phosphate (B84403) buffer (pH 3.0) | mdpi.com |

| Applied Voltage | 25 kV | N/A |

| Detection | UV at 214 nm | N/A |

| Temperature | 25 °C | N/A |

Note: These conditions are based on methods for related indole alkaloids and would require optimization for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and screening of compounds. sigmaaldrich.com In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier, such as a glass plate. researchgate.net The sample is spotted onto the plate, which is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase.

For phenylethylamines, reversed-phase ion-pair partition TLC has been used as a screening test. nih.gov Visualization of the separated spots can be achieved under UV light or by spraying with a suitable chromogenic reagent. sigmaaldrich.com While primarily a qualitative technique, quantitative analysis can be performed using densitometry.

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, offering unparalleled sensitivity and specificity. It is typically coupled with a chromatographic separation technique to resolve the parent compound from its metabolites and matrix components.

LC-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing the target compound and its metabolites, particularly in biological samples. researchgate.net The technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer. This is advantageous as this compound and its metabolites can vary in polarity and may not be suitable for gas chromatography without derivatization.

Hydrophilic interaction liquid chromatography (HILIC) is a notable separation technique that can be paired with MS detection. nih.gov HILIC utilizes a polar stationary phase with a mobile phase rich in organic solvent, making it well-suited for separating polar compounds that are not effectively retained on traditional reverse-phase columns. nih.gov This method offers good retention of polar molecules and can enhance sensitivity due to the high organic content of the mobile phase, which improves spray conditions in the mass spectrometer. nih.gov For comprehensive analysis of hydrophilic metabolites, specialized columns such as those with pentafluoro phenylpropyl functionalization have been shown to improve retention and peak shapes. nih.gov

| Parameter | Description | Relevance/Example |

|---|---|---|

| Chromatography Mode | The method of separation used in the LC system. | Reverse-Phase (RP) for non-polar analytes; Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites. nih.gov |

| Stationary Phase (Column) | The solid material in the column that interacts with the analytes. | C18 columns for RP; Amide or silica-based columns for HILIC; Pentafluoro phenylpropyl-functionalized columns for enhanced retention of hydrophilic compounds. nih.gov |

| Mobile Phase | The solvent that moves the analytes through the column. | A gradient of water and an organic solvent (e.g., acetonitrile, methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov |

| Ionization Source | The component that converts the analyte molecules into gas-phase ions. | Electrospray Ionization (ESI) is common for polar molecules and is typically operated in positive ion mode for amines. |

GC-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another key analytical method, valued for its high resolving power and reproducible results. nih.gov This technique is best suited for compounds that are volatile and thermally stable. For this compound, which contains amine functional groups, chemical derivatization is often required to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

The GC-MS process involves injecting a sample, which is then vaporized and carried by an inert gas (like helium) through a capillary column. nih.govnih.gov Compounds are separated based on their boiling points and interaction with the column's stationary phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. nih.gov

| Parameter | Description | Typical Setting/Example |

|---|---|---|

| Column Type | The capillary column used for separation. | DB-5MS or Elite-5MS (5% Phenyl Polysiloxane), typically 30-60 m in length. nih.govnih.gov |

| Carrier Gas | The inert gas used as the mobile phase. | Helium with a constant flow rate (e.g., 1.37 mL/min). nih.gov |

| Injection Mode | The method of sample introduction. | Splitless or split injection, with an injector temperature around 280°C. nih.gov |

| Oven Temperature Program | The temperature gradient used to elute compounds. | Initial temperature of 50°C, ramped up to 300°C at a rate of 5°C/min. nih.gov |

| Ionization Mode | The method used to ionize the sample. | Electron Ionization (EI) at a standard energy of 70 eV. nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection, making it indispensable for quantifying trace levels of this compound and its metabolites in complex matrices like plasma or environmental water samples. rug.nlresearchgate.net This technique, often coupled with LC (LC-MS/MS), involves multiple stages of mass analysis.

In a typical MS/MS experiment, a specific parent ion (precursor ion) corresponding to the target analyte is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process allows for highly specific detection, as the transition from a specific precursor ion to a characteristic product ion serves as a unique signature for the analyte. Operating in modes like Selected Reaction Monitoring (SRM) allows for the development of sensitive methods to analyze multiple compounds simultaneously. researchgate.net A developed LC-MS/MS method for related trace amines achieved quantification limits as low as 0.1 to 0.2 nmol/L in human plasma. rug.nl

| Stage | Function | Significance for Analysis |

|---|---|---|

| MS1 (First Mass Analyzer) | Isolation of the precursor ion. | Selects the molecular ion (e.g., [M+H]⁺) of this compound, filtering out other ions from the matrix. |

| Collision Cell | Fragmentation of the precursor ion. | The isolated ion is collided with an inert gas (e.g., argon) to induce fragmentation, creating a unique pattern of product ions. |

| MS2 (Second Mass Analyzer) | Detection of product ions. | Monitors for one or more specific product ions, providing a highly selective and sensitive signal for quantification and confirmation. researchgate.net |

Spectroscopic Methods

Spectroscopic methods leverage the interaction of electromagnetic radiation with the analyte. For this compound, the presence of the indole ring system is key to its spectroscopic properties.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The indole moiety within this compound contains a chromophore that absorbs light in the UV range. The absorption spectrum can be used for quantification and to provide structural information. The parent indole molecule has a well-documented UV absorption profile. nist.gov Studies on related brominated 5,6-dihydroxyindole (B162784) carboxylate derivatives have shown a maximum absorbance (λmax) at approximately 330 nm, which is characteristic of the indole ring system. umaine.edu This technique is valuable for quick concentration measurements, provided the sample matrix is relatively simple and free of interfering substances that absorb in the same region.

| Property | Description | Expected Characteristic |

|---|---|---|

| Chromophore | The part of the molecule responsible for light absorption. | The bicyclic indole ring system. |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound shows the strongest absorbance. | Expected in the UV region, with related indole derivatives showing λmax near 330 nm. umaine.edu |

| Application | Primary use of the technique for this compound. | Quantitative analysis in pure solutions; monitoring reaction progress. |

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique used for detecting molecules that contain a fluorophore. The indole nucleus of this compound is known to be fluorescent. This method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength.

Research on structurally similar compounds, such as N-phenyl-1H-indole-5-carboxamide, demonstrates the strong photophysical properties of the 5-substituted indole core. When immobilized, this related compound exhibits a broad fluorescence emission spectrum that spans from 330 nm to 580 nm, with a strong blue phosphorescence also observed at room temperature. mdpi.com The high sensitivity of fluorescence makes it suitable for detecting very low concentrations of the target compound, provided that quenching effects from the sample matrix can be minimized.

| Property | Description | Expected Characteristic for Indole Moiety |

|---|---|---|

| Fluorophore | The fluorescent part of the molecule. | The indole ring system. |

| Excitation Wavelength | The wavelength of light used to excite the molecule. | Typically in the UV range, corresponding to the absorbance maximum. |

| Emission Spectrum | The range of wavelengths at which the molecule emits light. | A broad emission spectrum is expected, with related 5-substituted indoles showing emission from 330 nm to 580 nm. mdpi.com |

| Application | Primary use of the technique for this compound. | Highly sensitive detection and quantification in dilute solutions or specific assays. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For this compound, ¹H NMR and ¹³C NMR would be the primary methods used for structural confirmation and analysis.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the indole ring, the phenylethyl group, the methylene (B1212753) bridge, and the amine group.

¹³C NMR Spectroscopy would complement the ¹H NMR data by showing the number of chemically non-equivalent carbon atoms and their electronic environments. This would help to confirm the carbon skeleton of the molecule.

Analysis of Metabolites: NMR spectroscopy is also a valuable tool for identifying metabolites in biological samples. By comparing the NMR spectra of a sample before and after exposure to the parent compound, it is possible to identify new signals corresponding to metabolic products. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in determining the structure of these metabolites.

Current Data Availability: No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for this compound or its metabolites have been published in the reviewed literature. Consequently, no data table of NMR assignments can be provided.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and the secondary structure of macromolecules. As this compound is not inherently chiral, its CD spectrum would be silent unless it is interacting with a chiral environment, such as a protein binding site, or if a chiral center is introduced during metabolism.

Potential Applications: If this compound were to bind to a protein, induced CD signals could provide information about the conformation of the molecule in the bound state and the nature of the binding site. Furthermore, if metabolism were to introduce a chiral center, CD spectroscopy could be used to determine the stereochemistry of the resulting metabolite.

Current Data Availability: There are no published studies reporting the use of Circular Dichroism spectroscopy to analyze this compound or its interactions with chiral entities. Therefore, no CD spectral data, such as molar ellipticity values at specific wavelengths, are available.

Advanced Research Perspectives and Future Directions

Development of Multi-Target Directed Ligands

The conventional "one-molecule, one-target" approach in drug discovery is often insufficient for treating complex multifactorial diseases such as Alzheimer's disease (AD) and cancer. This has led to the emergence of the multi-target-directed ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. The indole (B1671886) scaffold is particularly well-suited for the development of MTDLs due to its ability to interact with a variety of protein targets.

In the context of Alzheimer's disease, research has focused on developing MTDLs that can, for instance, inhibit both cholinesterases and monoamine oxidases, or target serotonin (B10506) receptors and amyloid-beta (Aβ) protein accumulation. The rationale is that a single compound affecting several key pathways in the disease's progression could offer synergistic effects and improved therapeutic outcomes. For example, novel ligands have been developed by linking an antioxidant moiety to a scaffold that targets the 5-HT4 receptor, aiming to simultaneously reduce Aβ protein accumulation and the toxicity of reactive oxygen species (ROS).

The design of such molecules is a significant challenge, requiring the careful integration of different pharmacophores into a single molecular entity without compromising the activity at each target.

Integration of In Silico and Experimental Approaches

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become indispensable in modern drug discovery, accelerating the identification and optimization of new drug candidates. This integrated approach is widely used in the research of indole derivatives.

In silico techniques, such as molecular docking, are employed to predict the binding affinity and mode of interaction of newly designed compounds with their biological targets. These computational simulations allow researchers to prioritize which derivatives to synthesize, saving time and resources. For instance, docking studies have been used to understand how N-phenylindole derivatives bind to and inhibit Pks13, a key enzyme in Mycobacterium tuberculosis.

Following computational analysis, the most promising compounds are synthesized and subjected to experimental validation. This typically involves in vitro assays to measure their biological activity, such as enzyme inhibition or cytotoxicity against cancer cell lines. The experimental results then provide feedback for refining the computational models, creating an iterative cycle of design, synthesis, and testing that drives the optimization of lead compounds. This integrated workflow has been successfully applied to develop novel pyrazolopyrimidine acetamide derivatives as ligands for the 18 kDa translocator protein (TSPO), a target for neuroprotective treatments.

Novel Therapeutic Applications Beyond Current Research

The broad biological activity of indole derivatives continues to open up new avenues for therapeutic applications beyond their well-established roles. While their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is widely recognized, ongoing research is exploring their potential in other challenging areas of medicine.

One promising area is in combating antimicrobial resistance. Indole-based compounds have shown potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae. This suggests that indole derivatives could form the basis for a new generation of antibiotics.

Furthermore, the indole scaffold is being investigated for its potential in treating metabolic disorders like diabetes. Novel indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have been identified as potent anti-diabetic agents. In the field of neurodegenerative diseases, beyond Alzheimer's, the neuroprotective properties of indole derivatives are being explored. For instance, certain derivatives have been found to exhibit anxiolytic activity and positive effects on memory processes, highlighting their potential as ligands for serotonin receptors with specific behavioral effects.

The diverse pharmacological profile of indole derivatives is summarized in the table below, showcasing the breadth of their therapeutic potential.

| Therapeutic Area | Specific Application/Target |

| Oncology | Tubulin polymerization inhibition, protein kinase inhibition, anti-proliferative activity against various cancer cell lines. |

| Infectious Diseases | Antimicrobial and antibiofilm activity against drug-resistant bacteria, antitubercular agents. |

| Inflammation | Modulation of inflammatory pathways such as NF-κB and COX-2. |

| Neurodegenerative Diseases | Multi-target ligands for Alzheimer's disease, neuroprotective agents, serotonin receptor ligands. |

| Metabolic Disorders | Development of novel anti-diabetic agents. |

| Other Applications | Anticonvulsant, antiviral, antimalarial, and antiemetic activities. |

Challenges and Opportunities in Indole Derivative Research

Despite the immense therapeutic potential of indole derivatives, several challenges remain in their development as clinical drugs. A key challenge is achieving a careful balance between efficacy, safety, and favorable pharmacokinetic properties. The synthesis of complex indole derivatives can also be a hurdle, requiring innovative and efficient synthetic methodologies. Furthermore, the emergence of drug resistance in cancer and infectious diseases necessitates the continuous development of novel indole-based compounds that can overcome these mechanisms.

However, these challenges are matched by significant opportunities. The indole scaffold's structural diversity provides a vast chemical space for the design of new therapeutic agents. The advancement of synthetic chemistry allows for the creation of increasingly complex and targeted indole derivatives. The growing understanding of the biological mechanisms underlying various diseases reveals new targets for which indole-based compounds can be designed. As research progresses, indole derivatives are poised to play an increasingly important role in addressing major healthcare challenges and advancing therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(1H-indol-5-ylmethyl)-2-phenylethanamine, and how can reaction parameters be optimized to enhance yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving indole functionalization and amine coupling. Key steps include:

- Indole alkylation : React 5-bromoindole with 2-phenylethanamine under Buchwald-Hartwig conditions using palladium catalysts .

- Reagent optimization : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation, with reaction temperatures maintained at 0–5°C to minimize side products .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural identity and purity of this compound during synthesis?

- Methodological Answer :

- NMR spectroscopy : 1H-NMR (500 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.4–3.6 ppm). 13C-NMR confirms carbonyl and indole carbons .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 295.1784) validates molecular formula .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm, with retention time consistency as a purity metric .

Q. What are the critical physicochemical properties (e.g., solubility, logP) that must be characterized during preclinical development?

- Methodological Answer :

- Solubility : Determine in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Low aqueous solubility (<0.1 mg/mL) may necessitate prodrug strategies .

- logP : Measure via shake-flask method (octanol/water partition) to predict membrane permeability. Target logP ~2.5–3.5 for CNS penetration .

- Stability : Assess thermal stability (TGA/DSC) and photostability under ICH Q1B guidelines .

Advanced Research Questions

Q. How can researchers systematically investigate structure-activity relationships (SAR) in derivatives to enhance receptor selectivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the indole or phenyl rings to modulate steric/electronic effects .

- Bioassay panels : Test binding affinity against serotonin (5-HT1A/2A) and dopamine (D2) receptors using radioligand displacement assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with receptor active sites, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. What experimental approaches are effective for resolving contradictory reports about serotonin receptor binding affinity across different assay systems?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK-293T) and ligand concentrations (1–100 nM) to minimize variability .

- Orthogonal validation : Compare radioligand (³H-LSD) binding with functional assays (cAMP accumulation or calcium flux) .

- Reference controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) to normalize data .

Q. How should researchers design impurity profiling studies to identify and characterize synthesis byproducts?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to generate degradation products .

- LC-MS/MS analysis : Use Q-TOF instruments to fragment impurities and match spectra with predicted structures (e.g., dealkylated or oxidized byproducts) .

- Toxicological assessment : Screen impurities in cytotoxicity assays (MTT) at 10–100 µM to prioritize high-risk compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.